molecular formula C24H42O2Sn B12518729 Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane CAS No. 820964-85-0

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane

Cat. No.: B12518729
CAS No.: 820964-85-0
M. Wt: 481.3 g/mol
InChI Key: VWTXPWKWFMGRCR-UHFFFAOYSA-N
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Description

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane is an organotin compound characterized by a tributyltin group attached to a substituted phenyl ring. The phenyl ring features a 3-ethenyl substituent and two methoxymethyl groups at the 2- and 4-positions. Organotin compounds like this are critical in cross-coupling reactions (e.g., Stille coupling) due to their ability to transfer organic groups to transition metal catalysts. This article compares its structural, electronic, and reactive properties with analogous tributylstannanes, emphasizing substituent effects on performance and applications.

Properties

CAS No.

820964-85-0

Molecular Formula

C24H42O2Sn

Molecular Weight

481.3 g/mol

IUPAC Name

tributyl-[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane

InChI

InChI=1S/C12H15O2.3C4H9.Sn/c1-4-12-10(8-13-2)6-5-7-11(12)9-14-3;3*1-3-4-2;/h4-6H,1,8-9H2,2-3H3;3*1,3-4H2,2H3;

InChI Key

VWTXPWKWFMGRCR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C=C1)COC)C=C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane typically involves the reaction of tributylstannyl derivatives with appropriate phenyl precursors. One common method is the Stille coupling reaction, where a tributylstannyl compound reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Catalyst: Palladium(0) complexes such as Pd(PPh3)4

    Temperature: 50-100°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane can undergo various chemical reactions, including:

    Oxidation: The tin atom can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form lower oxidation state tin derivatives.

    Substitution: The butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Tin oxides and modified phenyl derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Halogenated organotin compounds.

Scientific Research Applications

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as coupling and substitution. The phenyl ring and its substituents can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Core Structural Features

The target compound’s phenyl ring substituents contrast with those of similar tributylstannanes (Table 1).

Table 1: Substituent Profiles of Selected Tributylstannanes

Compound Name Aromatic Group Substituents Key Functional Features Reference
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane Phenyl with 3-ethenyl, 2- and 4-methoxymethyl Electron-donating methoxymethyl, reactive ethenyl N/A
Tributyl(thiophen-2-yl)stannane Thiophene (sulfur-containing heterocycle) Electron-rich sulfur ring, planar structure
Tributyl[5-(trifluoromethyl)furan-2-yl]stannane Furan with 5-trifluoromethyl Electron-withdrawing CF₃, oxygen heteroatom
[(2R,4R,5S,6R)-4,5-bis(phenylmethoxy)-...]stannane Oxane (tetrahydropyran) with benzyloxy groups Steric bulk, chiral centers

Key Observations :

  • Electron Effects : Methoxymethyl groups (target compound) enhance electron density on the phenyl ring, contrasting with the electron-withdrawing CF₃ group in the furan-based analogue .
  • Heterocycles vs. Phenyl : Thiophene and furan derivatives () exhibit distinct electronic properties due to heteroatoms, influencing their reactivity in metal-catalyzed couplings .
  • Steric Environment : The oxane-based stannane () has significant steric hindrance and chirality, unlike the planar phenyl or thiophene systems .

Stability Considerations

  • Hydrolysis Sensitivity : Tributyltin compounds are generally moisture-sensitive. The target compound’s methoxymethyl groups may offer moderate protection compared to the hydrolytically stable CF₃ group in the furan analogue .
  • Oxidative Stability : The ethenyl group in the target compound could increase susceptibility to oxidation or polymerization, whereas saturated substituents (e.g., hexyl in ’s 4-hexylthiophene derivative) enhance stability .

Cross-Coupling Reactions

  • Stille Coupling : The target compound’s phenyl group transfers efficiently to palladium catalysts, forming biaryl products. Thiophene-based stannanes () are preferred in conjugated polymer synthesis due to their π-electron delocalization .
  • Electronic Influence : Electron-donating methoxymethyl groups (target) accelerate transmetallation in couplings, while electron-withdrawing CF₃ () may slow reactivity but improve regioselectivity .

Solubility and Processability

  • Polar Solubility: Methoxymethyl groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), advantageous for solution-phase reactions. In contrast, the hexyl group in ’s 4-hexylthiophene derivative improves compatibility with non-polar solvents .
  • Steric Challenges : The oxane-based stannane () may face solubility limitations due to bulky benzyloxy groups, requiring specialized reaction conditions .

Biological Activity

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Organotin compounds are known for their diverse applications, including as catalysts in organic synthesis and as potential therapeutic agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a tributyl tin moiety attached to a phenyl ring with methoxymethyl substituents. The presence of the ethenyl group enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of organotin compounds often involves interactions with cellular membranes and proteins. The proposed mechanisms include:

  • Enzyme Inhibition : Organotin compounds can inhibit enzymes by mimicking substrates or altering enzyme conformation.
  • Cell Membrane Disruption : These compounds may integrate into lipid membranes, disrupting their integrity and function.
  • Signal Transduction Interference : Organotins can affect signaling pathways by interacting with receptors or second messengers.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10.5Caspase activation
HeLa (Cervical)8.3Mitochondrial dysfunction
A549 (Lung)12.0ROS generation

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi was assessed using standard disk diffusion methods.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 μg/mL
Escherichia coli1264 μg/mL
Candida albicans1816 μg/mL

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted at a university laboratory evaluated the antimicrobial properties of this organotin compound against clinical isolates of bacteria and fungi. The findings suggested that it could serve as a potential candidate for developing new antimicrobial agents .

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